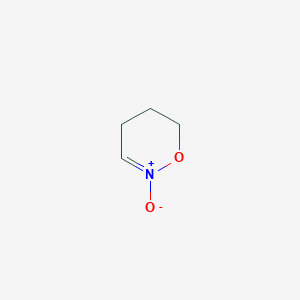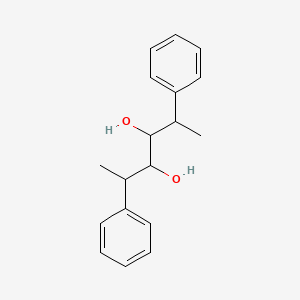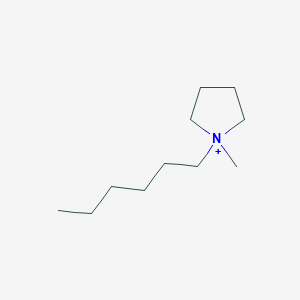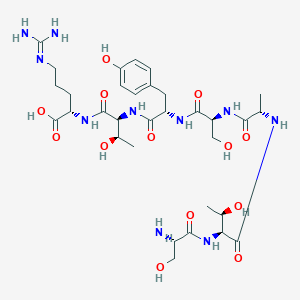![molecular formula C8H8 B14246580 5-Methylbicyclo[4.1.0]hepta-2,4,6-triene CAS No. 420848-33-5](/img/structure/B14246580.png)
5-Methylbicyclo[4.1.0]hepta-2,4,6-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylbicyclo[4.1.0]hepta-2,4,6-triene is a highly strained bicyclic hydrocarbon. It is a derivative of bicyclo[4.1.0]hepta-2,4,6-triene, which is known for its unique structure and reactivity. The compound features a cyclopropane ring fused to a cycloheptatriene ring, with a methyl group attached to the cyclopropane ring. This structure imparts significant ring strain, making the compound highly reactive and of interest in various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylbicyclo[4.1.0]hepta-2,4,6-triene typically involves the cycloisomerization of 1,6-enynes. Transition metal catalysts such as platinum (II) and gold (I) are commonly used to facilitate this transformation . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing the catalyst loading, reaction time, and purification processes to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylbicyclo[4.1.0]hepta-2,4,6-triene undergoes a variety of chemical reactions due to its strained structure. These include:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained bicyclic or monocyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce less strained hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methylbicyclo[4.1.0]hepta-2,4,6-triene has several applications in scientific research:
Chemistry: The compound is used as a model system to study ring strain and reactivity.
Biology and Medicine: While specific biological applications are limited, derivatives of the compound could potentially be explored for their biological activity.
Industry: The compound’s reactivity makes it a useful intermediate in the synthesis of more complex molecules, which could have applications in materials science and pharmaceuticals.
Wirkmechanismus
The mechanism by which 5-Methylbicyclo[4.1.0]hepta-2,4,6-triene exerts its effects is primarily through its high ring strain, which makes it highly reactive. The compound can undergo various rearrangements and reactions that release this strain, leading to the formation of more stable products. Molecular targets and pathways involved in these reactions include the activation of the cyclopropane ring and the formation of new bonds through cycloaddition or ring-opening reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.1.0]hepta-2,4,6-triene: The parent compound without the methyl group.
1,5-Difluorobicyclo[4.1.0]hepta-2,4,6-triene: A fluorinated derivative that is more stable due to the electron-withdrawing effects of fluorine.
Bicyclo[3.2.2]nonadienes: Compounds with a similar bicyclic structure but different ring sizes and substitution patterns.
Uniqueness
5-Methylbicyclo[4.1.0]hepta-2,4,6-triene is unique due to the presence of the methyl group, which influences its reactivity and stability. The methyl group can participate in various substitution reactions, providing a handle for further functionalization. Additionally, the compound’s high ring strain makes it a valuable model for studying the effects of strain on chemical reactivity.
Eigenschaften
CAS-Nummer |
420848-33-5 |
|---|---|
Molekularformel |
C8H8 |
Molekulargewicht |
104.15 g/mol |
IUPAC-Name |
2-methylbicyclo[4.1.0]hepta-1(7),2,4-triene |
InChI |
InChI=1S/C8H8/c1-6-3-2-4-7-5-8(6)7/h2-5,7H,1H3 |
InChI-Schlüssel |
VHCZEIKVGKQIPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC2C1=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14246510.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246520.png)


![Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)-](/img/structure/B14246554.png)
![1h-Imidazo[1,5-b]indazole](/img/structure/B14246560.png)

![3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-](/img/structure/B14246569.png)

![Bis[(4-ethylphenyl)methyl] ethanedioate](/img/structure/B14246571.png)
![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)


